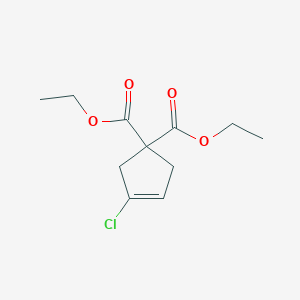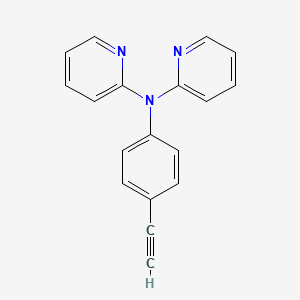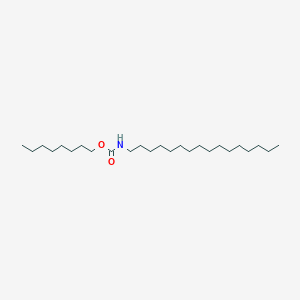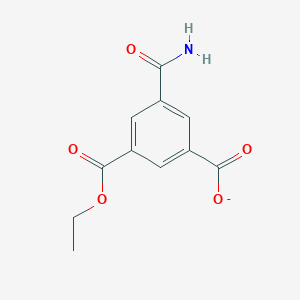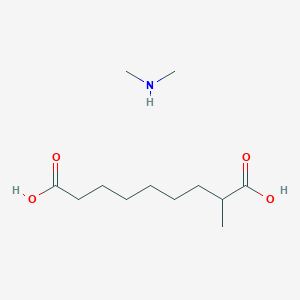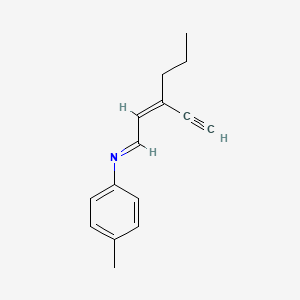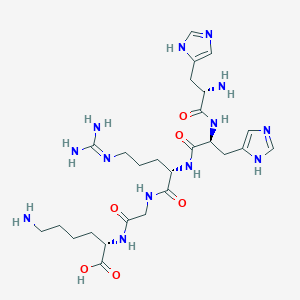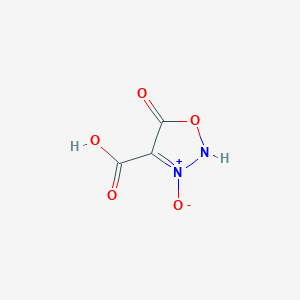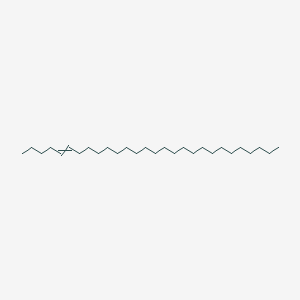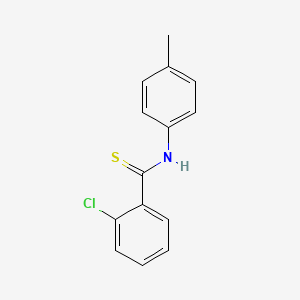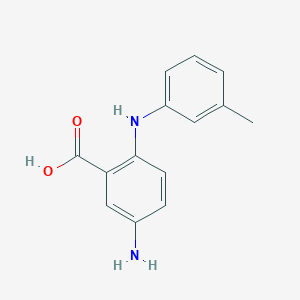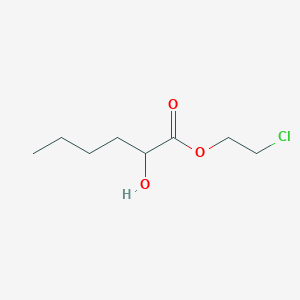
2-Chloroethyl 2-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2-hydroxyhexanoate is an organic compound with the molecular formula C8H15ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloro and hydroxy functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-hydroxyhexanoate typically involves the reaction of 2-chloroethanol with 2-hydroxyhexanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining the reaction conditions, and using distillation techniques to purify the final product. The use of automated systems ensures consistent quality and high yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes.
Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium thiolate, and alkoxide ions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Esterification Reactions: Catalysts like sulfuric acid or p-toluenesulfonic acid are used, with reaction temperatures ranging from 60-80°C.
Major Products Formed
Substitution Reactions: Products include substituted ethyl hexanoates.
Oxidation Reactions: Products include 2-chloroethyl hexanoate ketones or aldehydes.
Esterification Reactions: Products include various esters depending on the carboxylic acid used.
Scientific Research Applications
2-Chloroethyl 2-hydroxyhexanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2-hydroxyhexanoate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group participates in esterification and oxidation reactions. The molecular targets include various enzymes and chemical reagents that facilitate these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 2-hydroxybutanoate
- 2-Chloroethyl 2-hydroxypropanoate
- 2-Chloroethyl 2-hydroxyheptanoate
Comparison
2-Chloroethyl 2-hydroxyhexanoate is unique due to its specific chain length and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic properties, making it suitable for a wider range of chemical reactions and industrial applications.
Properties
CAS No. |
820245-99-6 |
|---|---|
Molecular Formula |
C8H15ClO3 |
Molecular Weight |
194.65 g/mol |
IUPAC Name |
2-chloroethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H15ClO3/c1-2-3-4-7(10)8(11)12-6-5-9/h7,10H,2-6H2,1H3 |
InChI Key |
CSUZVBQLXQYLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
